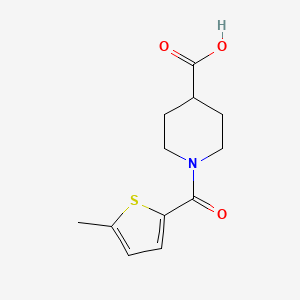

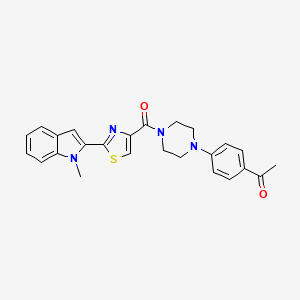

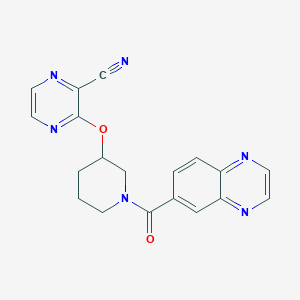

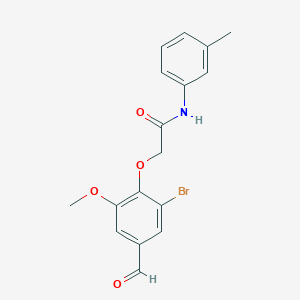

![molecular formula C21H13NO5S B2953093 N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]furan-2-carboxamide CAS No. 883966-37-8](/img/structure/B2953093.png)

N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

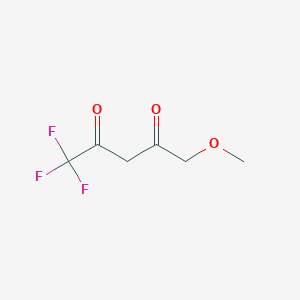

Beschreibung

N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]furan-2-carboxamide, commonly known as 'BTCP', is a chemical compound that belongs to the family of thiochromene derivatives. It has been extensively studied for its potential use in scientific research applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the significant applications of this compound is in the field of oncology. A detailed structure–activity relationship study identified an amuvatinib derivative of the compound that showed efficacy in tumor cells experiencing glucose starvation . This compound was found to inhibit mitochondrial membrane potential, supporting the concept that tumor cells are dependent on mitochondria under glucose starvation .

Antioxidant Activity

The compound has been evaluated for its antioxidant activity. The synthesized compounds were found to possess antioxidant properties . Antioxidants play a crucial role in neutralizing harmful free radicals in the body, thus potentially contributing to the prevention of diseases like cancer and heart disease.

Synthesis of Aryltetrahydropyranylmethylamine Derivatives

The compound has been used in the synthesis of new aryltetrahydropyranylmethylamine derivatives . These derivatives have been found among biologically active compounds with a broad spectrum of action .

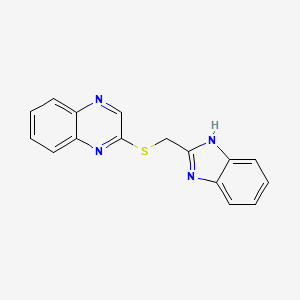

Synthesis of Aminoacetamides and Hetarylsulfanylacetamides

The compound has been used in the synthesis of substituted 2-amino- and 2-sulfanylacetamide derivatives . These derivatives could have potential applications in various fields of medicinal chemistry.

Synthesis of Aryloxypropanol Derivatives

The compound has been used in the synthesis of aryloxypropanol derivatives . These derivatives could have potential applications in various fields of medicinal chemistry.

Synthesis of Chalcones

The compound has been used in the synthesis of chalcones . Chalcones are a class of polyphenolic compounds belonging to the flavonoid family which possess a wide range of pharmacological activities, including anti-cancer, anti-infective, anti-diabetic, and anti-oxidant activities .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been studied for their anticancer activity against various cancer cell lines . The primary targets of these compounds are often proteins involved in cell proliferation and survival, such as tubulin .

Mode of Action

These compounds often work by interacting with their targets and modulating their activity. For example, some anticancer agents work by modulating microtubule assembly, causing mitotic blockade and cell apoptosis .

Biochemical Pathways

The affected pathways often involve cell cycle regulation and apoptosis. For instance, some compounds can cause cell cycle arrest at the S phase and induce apoptosis .

Result of Action

The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. In the case of anticancer agents, the desired result is often the induction of apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO5S/c23-19-13-4-1-2-6-17(13)28-21(22-20(24)15-5-3-9-25-15)18(19)12-7-8-14-16(10-12)27-11-26-14/h1-10H,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZQSDSULDFQKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=C(SC4=CC=CC=C4C3=O)NC(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2953011.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide](/img/structure/B2953013.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-methylbutanamide](/img/structure/B2953015.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2953019.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B2953022.png)

![6-cyclopropyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2953027.png)

![4-methylbenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2953031.png)

![8-(4-fluorophenyl)-3-(3-((4-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2953032.png)